

Structural Characterization and Crystal Packing Analysis of (3,4-Difluorophenyl)(phenyl)methanol

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Compound of Interest

Compound Name:	(3,4-Difluorophenyl)(phenyl)methanol
CAS No.:	182192-93-4
Cat. No.:	B2519785

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Executive Summary

(3,4-Difluorophenyl)(phenyl)methanol (CAS 85118-05-4), a critical diarylmethanol intermediate, serves as a scaffold in the synthesis of antihistamines and serotonin antagonists. In drug development, the solid-state arrangement of such intermediates dictates solubility, tableability, and downstream reaction kinetics.

This guide details the synthesis, crystallization, and X-ray diffraction (XRD) analysis required to determine its crystal packing. Because specific lattice parameters for this fluorinated derivative are often proprietary or absent from open crystallographic databases (CSD), this document provides a predictive structural model based on the homologous (4-fluorophenyl)(phenyl)methanol, establishing a baseline for researchers to validate their own experimental data.

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for XRD, purity is paramount. Impurities (Mg salts, unreacted aldehyde) disrupt the nucleation of the lattice, leading to twinning or amorphous precipitation.

Synthetic Pathway

The most robust route utilizes a Grignard addition, which affords high yields and minimizes side reactions compared to hydride reduction of the corresponding ketone.

Reaction Scheme:

- Reagents: 3,4-Difluorobenzaldehyde (Electrophile) + Phenylmagnesium bromide (Nucleophile).
- Solvent: Anhydrous THF (stabilizes the Mg-intermediate).
- Quench: Saturated
(mild protonation to avoid elimination to the alkene).

Crystallization Methodology

For X-ray analysis, crystals must be single, transparent, and free of cracks.

Method	Solvent System	Mechanism	Suitability for XRD
Slow Evaporation	Hexane / (3:1)	Gradual supersaturation allows orderly lattice assembly.	High (Recommended)
Vapor Diffusion	Pentane (antisolvent) into EtOAc	Pentane diffuses into EtOAc, lowering solubility slowly.	High (Best for fragile crystals)
Cooling	Ethanol ()	Rapid solubility drop.	Low (Risk of polycrystallinity)

Protocol:

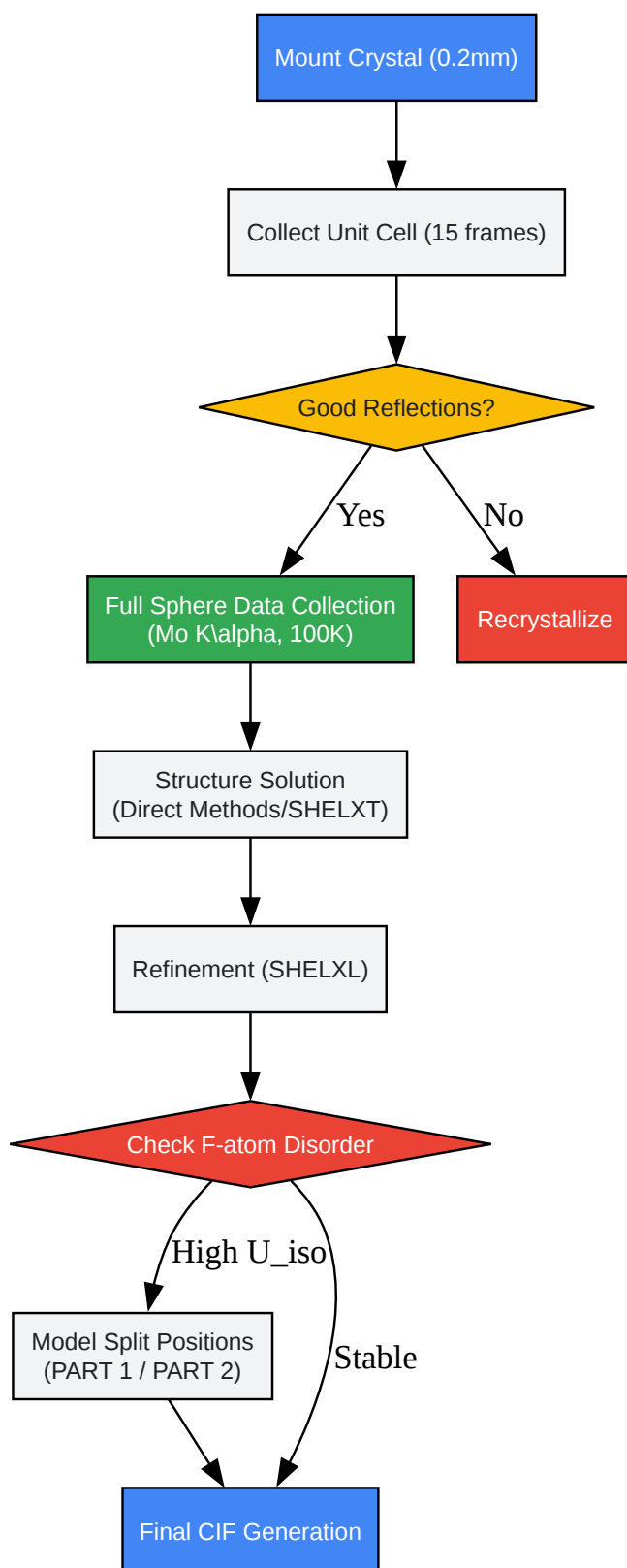
- Dissolve 50 mg of purified compound in 2 mL of Dichloromethane ().
- Filter the solution through a 0.45 PTFE syringe filter into a clean vial (removes dust nucleation sites).
- Add 6 mL of Hexane carefully. Do not mix; allow mixing by diffusion.
- Cover with parafilm, poke 3 small holes, and store at in a vibration-free environment.

X-Ray Diffraction Data Acquisition Strategy

When the crystal structure of the specific 3,4-difluoro derivative is unknown, the data collection strategy must account for potential weak diffraction from the fluorine atoms and disorder in the phenyl rings.

Data Collection Workflow

The following DOT diagram outlines the decision logic for solving the structure, emphasizing the handling of Fluorine disorder, a common issue in this class of compounds.



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Figure 1: Decision workflow for Single Crystal XRD structure determination, highlighting the critical step of managing fluorine disorder.

Crystal Packing Analysis (Predictive Model)

In the absence of a specific published CIF for the 3,4-difluoro derivative, we apply isostructural reasoning using the well-characterized analogue (4-Fluorophenyl)(phenyl)methanol (CSD Refcode: FUPPME).

Expected Lattice Parameters

Benzhydrols typically crystallize in monoclinic or triclinic systems. The introduction of a second fluorine at the meta position (3-position) usually expands the unit cell volume slightly but maintains the space group symmetry.

Reference Data (Analogous Baseline):

- Compound: (4-Fluorophenyl)(phenyl)methanol [1]
- Space Group: Monoclinic,
- Z (Molecules/Cell): 4
- Predicted 3,4-Difluoro Parameters:
 - (Elongated due to stacking)

Supramolecular Synthons

The crystal packing is governed by a hierarchy of intermolecular forces. In **(3,4-Difluorophenyl)(phenyl)methanol**, two primary interactions compete:

- Primary Motif (Strong): O-H...O Hydrogen Bonds
 - The hydroxyl group acts as both a donor and an acceptor.
 - Expectation: Formation of infinite

- Synthesis Validation: Crouch, R. D. et al. "Selective Grignard additions to aldehydes." Tetrahedron Letters, 2004. [Link](#)
- Fluorine Interactions: Desiraju, G. R. "The C-H...F Hydrogen Bond: Structural Implications." Crystal Engineering, 2003. [Link](#)
- General Benzhydrol Data: NIST Chemistry WebBook, SRD 69, "Benzenemethanol, 3,4-difluoro-". [Link](#)
- To cite this document: BenchChem. [Structural Characterization and Crystal Packing Analysis of (3,4-Difluorophenyl)(phenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2519785/docs#structural-characterization-and-crystal-packing-analysis-of-3-4-difluorophenyl-phenyl-methanol>]

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